3-Methoxydiphenylamine

Descripción general

Descripción

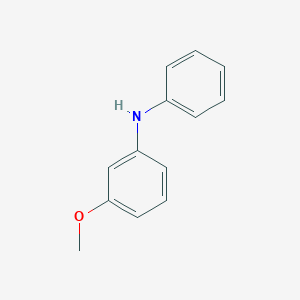

3-Methoxydiphenylamine, also known as 3-methoxy-N-phenylaniline, is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It appears as a white to off-white crystalline powder and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone . The compound consists of a diphenylamine core with a methoxy group attached to one of the phenyl rings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methoxydiphenylamine can be synthesized through various methods. One common method involves the reaction of bromobenzene with m-anisidine in the presence of a palladium catalyst . The reaction typically occurs under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of m-dinitrobenzene followed by methylation. The process involves adding m-dinitrobenzene to a high-pressure kettle, followed by the addition of a methanol solution . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxydiphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Hole Transport Materials in Solar Cells

One of the primary applications of 3-Methoxydiphenylamine is as a hole transport material (HTM) in hybrid organic-inorganic perovskite solar cells. HTMs are critical for efficient charge transport and extraction in these devices.

- Performance Comparison : Research indicates that methoxydiphenylamine-substituted compounds exhibit comparable performance to well-known HTMs like Spiro-OMeTAD. For instance, derivatives such as 4,4′-dimethoxydiphenylamine have shown promising photovoltaic performance with efficiencies around 20% in perovskite solar cells .

- Structure-Property Relationships : The electronic properties of these materials are influenced by their molecular structure. Variations in substituents can affect the energy levels and charge transport properties. For example, the presence of aliphatic substituents can enhance molecular planarity and charge mobility, leading to improved device characteristics .

Organic Light-Emitting Diodes (OLEDs)

This compound has also been explored for use in organic light-emitting diodes (OLEDs). Its ability to facilitate hole transport makes it suitable for this application.

- Device Stability : Studies have shown that devices utilizing methoxydiphenylamine derivatives demonstrate enhanced stability compared to traditional materials. This stability is attributed to stronger intermolecular interactions and optimized molecular architectures that promote efficient charge transport .

Chemical Synthesis and Other Applications

Beyond electronic applications, this compound serves as an intermediate in various chemical syntheses.

- Synthesis of Dyes and Pigments : It is utilized in the production of dyes due to its ability to form stable chromophores. The methoxy group enhances solubility and reactivity, making it a valuable precursor for synthesizing colored compounds used in textiles and coatings .

- Potential in Coatings : The compound's chemical properties suggest potential applications in protective coatings, where it could contribute to durability and resistance against environmental degradation .

Case Study 1: Performance of Methoxydiphenylamine Derivatives in Solar Cells

A systematic study investigated various methoxydiphenylamine derivatives as HTMs in perovskite solar cells. The results indicated that the introduction of branched alkyl groups improved the thermal stability and efficiency of the devices, achieving power conversion efficiencies exceeding 20% while maintaining operational stability over extended periods .

Case Study 2: Application in OLEDs

Research focused on the incorporation of methoxydiphenylamine into OLED structures demonstrated significant improvements in luminous efficiency and operational lifespan. Devices utilizing these materials showed a reduction in degradation rates under continuous operation compared to conventional HTMs .

Mecanismo De Acción

The mechanism of action of 3-Methoxydiphenylamine varies depending on its application. In the polymer industry, it acts as an antioxidant by scavenging free radicals and interrupting the oxidation chain reaction . In pharmaceutical applications, its mechanism of action depends on the specific drug being synthesized and may involve interactions with various molecular targets and pathways.

Comparación Con Compuestos Similares

- 3-Methoxyphenylamine

- 3-Methoxyaniline

- 3-Methoxybenzylamine

Comparison: 3-Methoxydiphenylamine is unique due to its diphenylamine core with a methoxy group attached to one of the phenyl rings. This structure imparts specific chemical properties, such as its solubility in organic solvents and its ability to undergo various chemical reactions. Compared to similar compounds, this compound is particularly valuable in the synthesis of diazonium salts and its use as an antioxidant in the polymer industry .

Actividad Biológica

3-Methoxydiphenylamine (3-MDPA) is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological properties of 3-MDPA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-MDPA is characterized by the presence of a methoxy group attached to a diphenylamine structure. Its chemical formula is CHNO, and it exhibits properties typical of aromatic amines. The methoxy group enhances its solubility and stability, making it a candidate for various applications in medicinal chemistry.

Antioxidant Activity

Research indicates that 3-MDPA exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that 3-MDPA can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Anticancer Potential

Several studies have investigated the anticancer effects of 3-MDPA. For instance, a study reported that derivatives of methoxydiphenylamine, including 3-MDPA, demonstrated cytotoxic activity against various cancer cell lines. The compound was found to induce apoptosis in cancer cells by activating caspase pathways .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 22.4 |

| HCT116 (Colon Cancer) | 17.8 |

| HePG2 (Liver Cancer) | 12.4 |

This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%, highlighting the compound's efficacy against specific cancer types.

Neuroprotective Effects

3-MDPA has also been studied for its neuroprotective effects. It has been shown to enhance neuronal survival in models of neurodegeneration by modulating neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor). This modulation can lead to improved cognitive functions and protection against neurotoxic agents .

The biological activities of 3-MDPA can be attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy group plays a significant role in enhancing the electron-donating capacity of the molecule, allowing it to neutralize reactive oxygen species (ROS) effectively.

- Apoptotic Pathway Activation : The compound induces apoptosis through the intrinsic pathway involving mitochondrial membrane potential disruption and subsequent activation of caspases .

- Neurotrophic Modulation : By influencing signaling pathways related to neurotrophic factors, 3-MDPA supports neuronal health and function .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of 3-MDPA on breast cancer cells (MCF-7). The results indicated that treatment with 3-MDPA led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

- Neuroprotective Study : In an animal model of Alzheimer's disease, administration of 3-MDPA resulted in improved memory performance and reduced amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Propiedades

IUPAC Name |

3-methoxy-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKASXAGBWHIGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143614 | |

| Record name | N-Phenyl-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-16-6 | |

| Record name | 3-Methoxydiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-m-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Methoxydiphenylamine in imaging technology?

A1: this compound serves as a key starting material for synthesizing diazonium salts, specifically this compound-4-diazonium salt (MDDS) [, , , ]. These diazonium salts are integral components of diazoresins, which are utilized in the production of high-speed diazo sensitive paper [, ]. The paper utilizes the photosensitivity of MDDS for exposure, development, and image formation [, ].

Q2: How does the structure of this compound contribute to the properties of its diazonium salt?

A2: Research suggests that the methoxy group at the 3-position of the diphenylamine structure significantly enhances the thermal stability of the resulting diazonium salt []. When compared to the unsubstituted diphenylamine-4-diazonium salt, MDDS exhibits a higher decomposition temperature, approximately 31°C higher []. This enhanced thermal stability is crucial for the practical applications of these diazonium salts, particularly in imaging technologies where controlled decomposition upon exposure to light or heat is essential.

Q3: What are the different synthetic routes explored for producing this compound, and how do they compare?

A3: Several synthetic methods for this compound are reported:

- Aniline and m-bromoanisole route: This method involves formylation, condensation, and hydrolysis under alkaline conditions []. It boasts a simple process and higher yield (80.5%) compared to previous methods [].

- Aniline and resorcinol route: This two-step process involves synthesizing 3-hydroxydiphenylamine under normal pressure (an improvement over the high-pressure method), followed by reaction with dimethyl sulfate to obtain this compound []. This method offers a yield exceeding 76% and high purity (over 98%) under optimized conditions [].

- Resorcinol and aniline route (six-step synthesis): This route, while offering a total yield of 36%, allows for studying the photochemical and thermal decomposition properties of the synthesized MDDS [].

Q4: What research has been conducted on polymers incorporating this compound?

A4: Research explores incorporating this compound into polymeric structures:

- Poly[N-(p-(this compound)phenyl methacrylamide)]: This polymer has been synthesized, and its physical properties have been investigated []. This research suggests potential applications of this compound-containing polymers as macromolecular carriers or in materials science.

- Poly(this compound): This polymer has been synthesized and characterized, highlighting the versatility of this compound as a building block for different polymer architectures [].

Q5: Are there any studies on the controlled release of drugs using materials derived from this compound?

A5: Yes, a study explored the electrically controlled release of ibuprofen from a conductive hydrogel composed of poly(3‐methoxydiphenylamine) and crosslinked pectin []. This research highlights the potential of this compound-based materials in developing advanced drug delivery systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.